molecular formula C6H8BrN2OP B6170447 5-bromo-2-(dimethylphosphoryl)pyrimidine CAS No. 2613382-99-1

5-bromo-2-(dimethylphosphoryl)pyrimidine

Cat. No. B6170447
CAS RN: 2613382-99-1
M. Wt: 235
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(dimethylphosphoryl)pyrimidine (5-Br-DMP) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. This compound has become increasingly important in recent years due to its unique properties and potential for use in various areas. 5-Br-DMP has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

5-bromo-2-(dimethylphosphoryl)pyrimidine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as pyridines, quinolines, and pyrimidines. It can also be used to modify proteins, as well as to study the structure and function of proteins and other biomolecules. In addition, it has been used in the synthesis of oligonucleotides and other nucleic acid-based compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2-(dimethylphosphoryl)pyrimidine is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the synthesis of proteins. It is also believed to interact with DNA and RNA, as well as other biomolecules, in order to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-(dimethylphosphoryl)pyrimidine are not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as those involved in the synthesis of proteins. In addition, it has been shown to interact with DNA and RNA, as well as other biomolecules, in order to modify their structure and function.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-2-(dimethylphosphoryl)pyrimidine in laboratory experiments has several advantages. One of the main advantages is that it is relatively easy to synthesize and can be prepared in large quantities. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of 5-bromo-2-(dimethylphosphoryl)pyrimidine in laboratory experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 5-bromo-2-(dimethylphosphoryl)pyrimidine. One of the main areas of research is the development of new methods for synthesizing the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, research is needed to develop new uses for 5-bromo-2-(dimethylphosphoryl)pyrimidine in various scientific and industrial processes. Finally, further research is needed to improve the safety of the compound and to reduce its toxicity.

Synthesis Methods

5-bromo-2-(dimethylphosphoryl)pyrimidine can be synthesized from 2-bromo-5-methylpyrimidine, a commercially available compound. This is done by reacting the 2-bromo-5-methylpyrimidine with dimethylphosphite in the presence of a base, such as sodium hydroxide. The reaction results in a mixture of the desired 5-bromo-2-(dimethylphosphoryl)pyrimidine and byproducts. The byproducts can then be separated from the desired compound using column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(dimethylphosphoryl)pyrimidine involves the reaction of 5-bromo-2-chloropyrimidine with dimethylphosphite in the presence of a base.", "Starting Materials": [ "5-bromo-2-chloropyrimidine", "dimethylphosphite", "base (such as triethylamine or potassium carbonate)" ], "Reaction": [ "Add dimethylphosphite to a solution of 5-bromo-2-chloropyrimidine in an aprotic solvent such as DMF or DMSO.", "Add a base such as triethylamine or potassium carbonate to the reaction mixture.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and extract the product with a suitable solvent such as ethyl acetate.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2613382-99-1

Product Name

5-bromo-2-(dimethylphosphoryl)pyrimidine

Molecular Formula

C6H8BrN2OP

Molecular Weight

235

Purity

0

Origin of Product

United States

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